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molecular formula C3H3N3O2 B1665927 6-Azauracil CAS No. 461-89-2

6-Azauracil

Cat. No. B1665927
M. Wt: 113.08 g/mol
InChI Key: SSPYSWLZOPCOLO-UHFFFAOYSA-N
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Patent
US05591743

Procedure details

3,5-dioxo-(2H,4H)-1,2,4-triazine (48.88 g) is heated under reflux of acetic anhydride (300 ml) for 90 minutes. After cooling and concentration to dryness under vacuum, the residue is taken up in toluene (300 ml) and cooled at 0° C. for 2 hours. The white precipitate which forms is filtered off, centrifuged, and dried under vacuum at 70° C. so as to give the compound 11a (57.6 g).
Quantity
48.88 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:7][C:6](=[O:8])[CH:5]=[N:4][NH:3]1.[C:9](OC(=O)C)(=[O:11])[CH3:10]>>[C:9]([N:3]1[C:2](=[O:1])[NH:7][C:6](=[O:8])[CH:5]=[N:4]1)(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
48.88 g
Type
reactant
Smiles
O=C1NN=CC(N1)=O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
concentration to dryness under vacuum
FILTRATION
Type
FILTRATION
Details
The white precipitate which forms is filtered off
CUSTOM
Type
CUSTOM
Details
centrifuged, and dried under vacuum at 70° C. so as

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1N=CC(NC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 57.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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